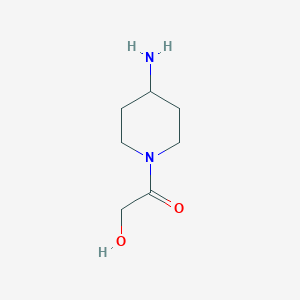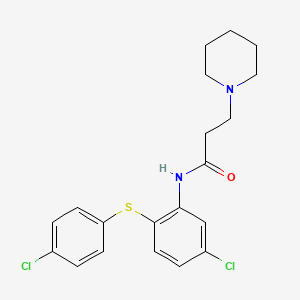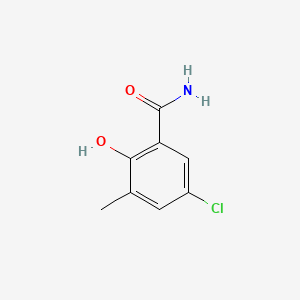
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine Piperidine derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-aminopiperidine with glyoxal or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of catalysts, such as transition metal complexes, can also be employed to improve reaction rates and selectivity. Additionally, purification techniques like crystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-Aminopiperidin-1-yl)-2-oxoethanone or 1-(4-Aminopiperidin-1-yl)-2-carboxylic acid.
Reduction: Formation of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanol.
Substitution: Formation of halogenated derivatives such as 1-(4-Aminopiperidin-1-yl)-2-chloroethanone.
Aplicaciones Científicas De Investigación
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The piperidine ring is known to interact with various biological pathways, including neurotransmitter receptors and ion channels, which can lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
1-(4-Aminopiperidin-1-yl)-2-oxoethanone: Contains a ketone group instead of a hydroxyl group.
1-(4-Aminopiperidin-1-yl)-2-chloroethanone: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
1-(4-Aminopiperidin-1-yl)-2-hydroxyethanone is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(4-aminopiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C7H14N2O2/c8-6-1-3-9(4-2-6)7(11)5-10/h6,10H,1-5,8H2 |
Clave InChI |
XOMJXGKEJVCZEO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)








![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)


